molecular formula C17H28ClN3O2 B2490895 N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride CAS No. 2418712-59-9

N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride

Cat. No.: B2490895
CAS No.: 2418712-59-9
M. Wt: 341.88
InChI Key: DEYWQJVOFSXEGW-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O2 and its molecular weight is 341.88. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Drug Interactions

  • N-Demethylation of Antineoplastic Agents: A study detailed the N-demethylation of an antineoplastic agent in rats and humans, highlighting the metabolic pathways and the role of liver microsomal enzymes. Such processes are crucial in understanding drug metabolism and potential interactions (Skibba et al., 1970).

Pharmacodynamics and Efficacy Variations

  • Heterogeneity in Drug Response: Research investigating the efficacy of 5-HT3 receptor antagonists in a rat model revealed significant variability in response, demonstrating the complexity of drug action in different biological systems (Langlois et al., 1996).

Biopharmaceutical Characterization

  • Characterization of Derivative Compounds: A comprehensive study on a ring-opened derivative of 1,4-benzodiazepine explored its biopharmaceutical properties, focusing on aspects like absorption, distribution, and hepatic uptake, which are critical for understanding the pharmacokinetics of new drug compounds (Koike et al., 1988).

Exploring Therapeutic Potentials

  • Potential Anti-Inflammatory and Analgesic Agents: Several studies investigated compounds with potential anti-inflammatory or analgesic properties. For instance, N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides were examined for their anti-inflammatory, analgesic, and antipyretic properties (Grossi et al., 2005).

Molecular Mechanism and Receptor Interaction

  • Receptor Antagonists and Cognitive Performance: Research on a novel histamine H3 receptor antagonist, GSK189254, provided insights into its binding affinity and functional antagonism. This compound was also shown to improve cognitive performance in preclinical models, suggesting potential therapeutic applications for cognitive disorders (Medhurst et al., 2007).

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2.ClH/c1-12-14(15(20-22-12)13-7-3-4-8-13)16(21)19-11-17(18)9-5-2-6-10-17;/h13H,2-11,18H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYWQJVOFSXEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2CCCC2)C(=O)NCC3(CCCCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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